molecular formula C24H26N2O6S B2587597 Ethyl 3-(1-tosylpiperidine-4-carboxamido)benzofuran-2-carboxylate CAS No. 923373-53-9

Ethyl 3-(1-tosylpiperidine-4-carboxamido)benzofuran-2-carboxylate

Cat. No. B2587597
CAS RN: 923373-53-9
M. Wt: 470.54
InChI Key: BVLJYRSVLFSUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzofuran derivatives, such as Ethyl 3-(1-tosylpiperidine-4-carboxamido)benzofuran-2-carboxylate, has been a topic of interest in recent years . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Novel methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Scientific Research Applications

Antitumor Activity

Benzofuran derivatives have been identified to possess significant antitumor properties . The core structure of benzofuran, present in Ethyl 3-(1-tosylpiperidine-4-carboxamido)benzofuran-2-carboxylate, is utilized in the synthesis of compounds with potential applications in cancer treatment . Researchers are exploring these derivatives for their efficacy in inhibiting tumor growth and proliferation.

Antibacterial Agents

The structural complexity of benzofuran compounds lends them to be potent antibacterial agents . Studies suggest that modifications to the benzofuran moiety can lead to the development of new classes of antibiotics, addressing the growing concern of antibiotic resistance .

Antioxidative Properties

Benzofuran derivatives exhibit antioxidative properties , which are crucial in the development of drugs that protect against oxidative stress-related diseases . Ethyl 3-(1-tosylpiperidine-4-carboxamido)benzofuran-2-carboxylate could serve as a precursor in synthesizing antioxidative agents.

Antiviral Applications

Compounds with a benzofuran ring have shown promise as antiviral agents . For instance, certain benzofuran derivatives have demonstrated activity against the hepatitis C virus, suggesting potential use in antiviral drug development .

Drug Development for Hepatitis C

The benzofuran core is pivotal in the synthesis of drugs targeting hepatitis C. Novel macrocyclic benzofuran compounds have been discovered with significant anti-hepatitis C virus activity, indicating the potential of Ethyl 3-(1-tosylpiperidine-4-carboxamido)benzofuran-2-carboxylate in this field .

Organic Synthesis and Chemical Research

In organic synthesis, benzofuran derivatives are valuable intermediates. They are used in constructing complex polycyclic structures through methods such as free radical cyclization cascades and proton quantum tunneling, which are beneficial in creating diverse synthetic pathways .

properties

IUPAC Name

ethyl 3-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S/c1-3-31-24(28)22-21(19-6-4-5-7-20(19)32-22)25-23(27)17-12-14-26(15-13-17)33(29,30)18-10-8-16(2)9-11-18/h4-11,17H,3,12-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLJYRSVLFSUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.